Triethylammonium C-2-oxopropyl 4-oxo-3-phenyl-5-((3-(4-sulphonatobutyl)benzoxazol-2(3H)-ylidene)ethylidene)-2-thioxoimidazolidine-1-acetate
Description
Triethylammonium C-2-oxopropyl 4-oxo-3-phenyl-5-((3-(4-sulphonatobutyl)benzoxazol-2(3H)-ylidene)ethylidene)-2-thioxoimidazolidine-1-acetate is a highly specialized organic compound characterized by its complex heterocyclic framework. The molecule integrates a benzoxazole core, a thioxoimidazolidine ring, and a sulphonatobutyl side chain, which collectively contribute to its unique electronic and steric properties.
Properties
CAS No. |
84304-21-2 |
|---|---|
Molecular Formula |
C33H40N4O8S2 |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
diethyl(ethylidene)azanium;4-[(2Z)-2-[(2E)-2-[5-oxo-3-[2-oxo-2-(2-oxopropoxy)ethyl]-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C27H27N3O8S2.C6H14N/c1-19(31)18-37-25(32)17-29-22(26(33)30(27(29)39)20-9-3-2-4-10-20)13-14-24-28(15-7-8-16-40(34,35)36)21-11-5-6-12-23(21)38-24;1-4-7(5-2)6-3/h2-6,9-14H,7-8,15-18H2,1H3,(H,34,35,36);4H,5-6H2,1-3H3/q;+1/p-1/b22-13+,24-14-; |
InChI Key |
SABZZIIUJPYELU-GOXVCHFGSA-M |
Isomeric SMILES |
CC[N+](=CC)CC.CC(=O)COC(=O)CN1/C(=C/C=C\2/N(C3=CC=CC=C3O2)CCCCS(=O)(=O)[O-])/C(=O)N(C1=S)C4=CC=CC=C4 |
Canonical SMILES |
CC[N+](=CC)CC.CC(=O)COC(=O)CN1C(=CC=C2N(C3=CC=CC=C3O2)CCCCS(=O)(=O)[O-])C(=O)N(C1=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Triethylammonium C-2-oxopropyl 4-oxo-3-phenyl-5-((3-(4-sulphonatobutyl)benzoxazol-2(3H)-ylidene)ethylidene)-2-thioxoimidazolidine-1-acetate is a complex organic compound featuring imidazolidine, thioxo, and sulfonate functional groups. Its intricate molecular structure and unique properties make it interesting in medicinal chemistry and biochemistry. The compound's molecular formula indicates potential for biological activity because of its various reactive sites, and the thioxoimidazolidine framework combined with a sulfonated benzoxazole moiety suggests it may interact with biological targets in innovative ways, potentially leading to therapeutic applications.
Potential Applications
This compound may find applications in the following areas:
- Medicinal Chemistry: Due to its complex structure, this compound can be used in the synthesis of new drugs.
- Biochemistry: It can be used in interaction studies to understand its binding affinity to biological targets such as enzymes or receptors.
Interaction Studies
Interaction studies of this compound would likely focus on its binding affinity to biological targets, such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies could elucidate these interactions. Understanding these interactions is crucial for assessing the compound's therapeutic potential and mechanisms of action.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzoxazole Derivatives | Contains benzoxazole ring | Antimicrobial, anticancer |
| Thioxoimidazolidines | Imidazolidine core with thioxo group | Antimicrobial properties |
| Sulfonated Aromatic Compounds | Sulfonate group on aromatic rings | Anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against analogous heterocyclic systems. Below is a comparative analysis based on crystallographic data, spectroscopic properties, and functional performance.
Table 1: Key Structural and Functional Comparisons
Key Findings :
Electronic Absorption : The target compound exhibits a bathochromic shift (480–520 nm) compared to benzothiazole analogs (450–490 nm), attributed to the electron-withdrawing sulphonatobutyl group and extended π-conjugation .
Crystallographic Refinement: Structural elucidation of the target compound heavily relies on SHELXL for small-molecule refinement, as noted in its crystallographic reports . In contrast, quinoxaline derivatives often employ WinGX/ORTEP for visualization and analysis of anisotropic displacement parameters .
Functional Performance : Unlike nitro-phenyl-substituted analogs (used in solar cells), the sulphonatobutyl group in the target compound enhances solubility in polar solvents, making it preferable for solution-processed optoelectronic devices .
Q & A
Q. Q1. What are the key considerations for synthesizing this compound with high regioselectivity and purity?
Methodological Answer:
- Reaction Conditions : Optimize solvent systems (e.g., acetic acid/DMF mixtures) and stoichiometric ratios of reagents (e.g., sodium acetate as a base catalyst) to control regioselectivity during condensation steps. For example, refluxing in acetic acid with sodium acetate (0.1–0.2 mol equivalents) for 2–5 hours is critical for forming thiazolidinone or imidazolidine cores .
- Purification : Use recrystallization from DMF-acetic acid or ethanol-water mixtures to remove unreacted starting materials and byproducts .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm completion by the disappearance of aldehyde or thiosemicarbazide peaks in IR (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Q. Q2. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- 1H/13C NMR : Identify characteristic peaks (e.g., vinylidene protons at δ 6.5–7.5 ppm, sulphonate signals at δ 3.0–3.5 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹), C=S (1200–1300 cm⁻¹), and sulphonate (1050–1150 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) with <5 ppm error .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C: 47.42% calc. vs. 47.40% obs.) .
Advanced Research Questions
Q. Q3. How can computational methods resolve contradictions in experimental data (e.g., unexpected tautomeric forms)?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model tautomeric equilibria (e.g., keto-enol or thione-thiol forms). Compare computed NMR/IR spectra with experimental data to identify dominant tautomers .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetic acid vs. DMF) on conformational stability using AMBER or GROMACS .
- Case Study : For thioxothiazolidinyl derivatives, discrepancies in 13C NMR shifts (e.g., C=O at 170 ppm vs. 165 ppm) were resolved by identifying solvent-dependent tautomerization .
Q. Q4. What strategies are effective for analyzing crystallographic data of this compound, especially with potential twinning or disorder?
Methodological Answer:
- Software Tools : Use SHELXL for refinement (HKLF 4/5 format for twinned data) and WinGX/ORTEP for visualization .
- Disorder Modeling : Apply PART and EADP instructions in SHELXL to refine split positions of flexible groups (e.g., sulphonatobutyl chains) .
- Validation : Check R1/wR2 (<0.05/0.15), and use PLATON to validate geometry (e.g., bond angles ±2° from ideal values) .
Q. Q5. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
Methodological Answer:
-
Functional Group Analysis :
-
In Silico Screening : Dock modified structures into target proteins (e.g., urease or kinases) using AutoDock Vina. Prioritize derivatives with ΔG < −8 kcal/mol .
Data Contradiction and Reproducibility
Q. Q6. How should researchers address inconsistencies in reported synthetic yields (e.g., 60% vs. 85%)?
Methodological Answer:
- Variable Control :
- Reproducibility Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
